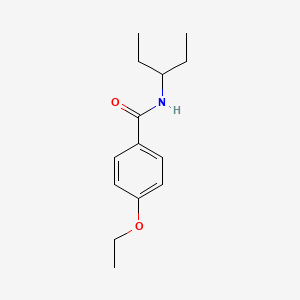

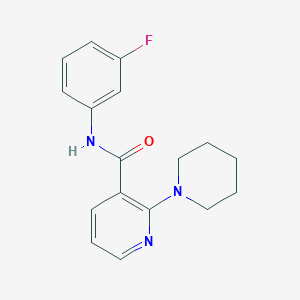

![molecular formula C16H15ClN2OS B5544971 4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide CAS No. 5364-94-3](/img/structure/B5544971.png)

4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with amines, hydroxylamine hydrochloride, formamide, and other chemicals, which may imply similar pathways for 4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide. Typically, these compounds are synthesized through reactions that form carbonylchloride intermediates and subsequent interactions with aromatic amines (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide is often characterized using IR, NMR, and mass spectrometry, which help in understanding the arrangement of atoms and bonds within the molecule. Crystal structure determination, typically through X-ray diffraction, reveals detailed geometric parameters (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Chemical properties of benzamide derivatives involve their reactions with various chemical agents, leading to the formation of different products. These reactions are crucial for modifying the molecular structure and introducing new functional groups, enhancing the compound's utility in various applications. The behavior towards nitrogen nucleophiles and the formation of different derivatives through chemical reactions highlight its reactive nature (Naganagowda & Petsom, 2011).

Physical Properties Analysis

The physical properties of similar compounds, such as melting points, solubility, and crystalline forms, are determined through various analytical techniques like thermal analysis, X-ray diffractometry, and spectroscopy. These properties are essential for understanding the compound's behavior under different physical conditions and for its practical application in various fields (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemicals, stability under various conditions, and the ability to form complexes with other compounds, are pivotal in determining the applications and effectiveness of benzamide derivatives. Their interaction with bioactive molecules and receptor interactions can be crucial for pharmaceutical applications (Mostafa et al., 2023).

Applications De Recherche Scientifique

Scientific Research Applications of Related Compounds

1. Drug Metabolism and Disposition A study on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), highlights its metabolism and disposition in humans. The research focused on its pharmacokinetics, showing extensive metabolism with principal elimination via feces, and identifying principal circulating components and metabolites through high-performance liquid chromatography and NMR spectroscopy (Renzulli et al., 2011).

2. Contact Dermatitis Research Research on ethyl chloride and benzocaine explored allergic contact dermatitis from these substances, which are chemically unrelated to your query but highlight the investigative methods into adverse skin reactions and sensitization potential of chemical compounds (Jl et al., 2009).

3. Pharmacokinetics of Vasodilators A study on nicardipine hydrochloride, a vasodilator, explored its pharmacokinetics across various species, including humans. This research could be analogous to studying the pharmacokinetics of specific benzamide derivatives in different biological systems (Higuchi & Shiobara, 1980).

4. Environmental Health Research Investigation into benzene and acrylamide metabolites in urine samples from children and adolescents aimed to understand exposure to these carcinogenic substances. This type of research could align with studying the environmental or occupational exposure to specific benzamides and their metabolites (Schwedler et al., 2020).

Propriétés

IUPAC Name |

4-chloro-N-[(2-ethylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2OS/c1-2-11-5-3-4-6-14(11)18-16(21)19-15(20)12-7-9-13(17)10-8-12/h3-10H,2H2,1H3,(H2,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHPXFWEUSDRBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968408 |

Source

|

| Record name | 4-Chloro-N-{[(2-ethylphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-n-[(2-ethylphenyl)carbamothioyl]benzamide | |

CAS RN |

5364-94-3 |

Source

|

| Record name | 4-Chloro-N-{[(2-ethylphenyl)imino](sulfanyl)methyl}benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(diethylamino)-2-quinazolinyl]phenol](/img/structure/B5544903.png)

![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)

![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5544935.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5544963.png)

![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5544983.png)

![4-methoxy-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5544990.png)

![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)